Chemical structure and molecular weight of 3-(Triphenylsilyl)-3-octadecanol
Chemical structure and molecular weight of 3-(Triphenylsilyl)-3-octadecanol
An In-depth Technical Guide to 3-(Triphenylsilyl)-3-octadecanol
Introduction
3-(Triphenylsilyl)-3-octadecanol is a unique tertiary alcohol distinguished by its bifunctional character. It incorporates a highly lipophilic and flexible 18-carbon alkyl chain (octadecanol) and a sterically demanding, rigid triphenylsilyl group attached directly to the carbinol carbon. This molecular architecture results in a compound with significant steric bulk, high lipophilicity, and considerable chemical stability. While specific applications for this molecule are not widely documented, its structure suggests its potential as a specialized intermediate in organic synthesis, a building block in materials science, or a tool compound for studying the effects of extreme lipophilicity and steric hindrance in biological systems. This guide provides a comprehensive overview of its chemical structure, a proposed synthetic pathway with mechanistic insights, expected analytical characteristics, and potential research applications.
Physicochemical and Structural Properties
The defining characteristics of 3-(Triphenylsilyl)-3-octadecanol stem from the amalgamation of its constituent parts: the long aliphatic chain, the tertiary alcohol, and the bulky silyl group.
Core Data
All quantitative data for the molecule are summarized in the table below for ease of reference.
| Property | Value | Source |
| CAS Number | 18817-57-7 | [1] |
| Molecular Formula | C₃₆H₅₂OSi | [1] |
| Molecular Weight | 528.90 g/mol | [1] |
| Canonical SMILES | CCCCCCCCCCCCCCCCC(C(C)(O)(C2=CC=CC=C2)C3=CC=CC=C3)CC | |
| InChI Key | Not Publicly Available |
Structural Analysis
The molecule's structure is centered around a tertiary alcohol at the C3 position of an octadecane chain. This hydroxyl group is sterically shielded by both the long pentadecyl chain on one side and the voluminous triphenylsilyl group on the other.
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Triphenylsilyl (TPS) Group : This group imparts significant steric hindrance and rigidity. Unlike smaller silyl ethers like trimethylsilyl (TMS), the TPS group is exceptionally stable, showing approximately 400 times greater stability towards acidic hydrolysis[2][3]. Its three phenyl rings make the molecule UV-active, which is a significant practical advantage as it allows for easy visualization during chromatographic procedures like Thin Layer Chromatography (TLC)[4].
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Octadecanol Chain : The C18 chain provides high lipophilicity and flexibility, suggesting the molecule will have very low aqueous solubility but high solubility in nonpolar organic solvents. This long alkyl chain is a common feature in surfactants, lubricants, and lipids.
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Tertiary Alcohol : The hydroxyl group offers a reactive site for further functionalization, such as etherification or esterification, although its reactivity is significantly diminished due to the extreme steric crowding.
Caption: Chemical structure of 3-(Triphenylsilyl)-3-octadecanol.
Proposed Synthesis and Mechanistic Rationale
While this compound is commercially available from specialized suppliers for research purposes, understanding its synthesis is crucial for researchers who may wish to create derivatives[1]. A logical and robust method for preparing this sterically hindered tertiary alcohol is through the nucleophilic addition of a triphenylsilyl anion to a long-chain ketone.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process: the preparation of the triphenylsilyllithium reagent followed by its reaction with 3-octadecanone.
Caption: Proposed workflow for the synthesis of 3-(Triphenylsilyl)-3-octadecanol.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the synthesis of related silylated alcohols.
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Preparation of Triphenylsilyllithium:
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To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF).
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Add triphenylsilane (1.1 equivalents) to the THF and stir until dissolved.
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Cool the solution to 0°C using an ice bath.
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Slowly add n-butyllithium (1.0 equivalent, typically 1.6 M in hexanes) dropwise via syringe. The solution may turn a characteristic reddish-orange color, indicating the formation of the triphenylsilyllithium anion.
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Stir the reaction mixture at 0°C for 30 minutes.
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Nucleophilic Addition:
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In a separate flame-dried flask under argon, dissolve 3-octadecanone (1.0 equivalent) in anhydrous THF.
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Cool this solution to -78°C using a dry ice/acetone bath.
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Transfer the freshly prepared triphenylsilyllithium solution to the ketone solution via cannula, slowly and dropwise.
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Causality: The reaction is performed at -78°C to control the reactivity of the organolithium reagent and prevent side reactions, such as enolization of the ketone.
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Allow the reaction to stir at -78°C for 2-4 hours, monitoring the consumption of the ketone by TLC.
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Workup and Purification:
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Quench the reaction at -78°C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the resulting alkoxide to form the desired alcohol.
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Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether or ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The UV-active nature of the triphenylsilyl group facilitates tracking the product during chromatography[4].
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Analytical and Spectroscopic Characterization
While Sigma-Aldrich notes that it does not collect analytical data for this product, its structure allows for the confident prediction of its spectroscopic signatures[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃):
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δ 7.6-7.8 ppm (m, 6H): Multiplet corresponding to the ortho-protons of the three phenyl rings.
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δ 7.3-7.5 ppm (m, 9H): Multiplet for the meta- and para-protons of the phenyl rings.
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δ 1.5-1.8 ppm (m): Protons on carbons adjacent to the carbinol center.
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δ 1.2-1.4 ppm (br s): Broad singlet representing the numerous methylene (-CH₂-) groups of the long alkyl chain.
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δ 0.88 ppm (t, 3H): Triplet for the terminal methyl (-CH₃) group of the ethyl side-chain.
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δ 0.85 ppm (t, 3H): Triplet for the terminal methyl group of the pentadecyl chain.
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A broad singlet for the hydroxyl proton (-OH) would also be present, with its chemical shift being concentration-dependent.
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¹³C NMR (101 MHz, CDCl₃):
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δ 135-140 ppm: Quaternary aromatic carbons attached to silicon.
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δ 128-130 ppm: Aromatic C-H carbons.
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δ ~75-80 ppm: The key quaternary carbinol carbon (C-OH, C-Si).
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δ 20-40 ppm: Aliphatic carbons near the functional group.
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δ ~14 ppm: Terminal methyl carbons.
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Mass Spectrometry (MS)
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Technique: Electrospray ionization (ESI) would be suitable.
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Expected [M+H]⁺: 529.90.
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Key Fragmentation Patterns: Expect to see characteristic losses, such as the loss of a phenyl group ([M-77]⁺), loss of water ([M-18]⁺), or cleavage of the alkyl chains.
Infrared (IR) Spectroscopy
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~3550-3200 cm⁻¹ (broad): O-H stretching vibration of the alcohol group.
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~3100-3000 cm⁻¹: Aromatic C-H stretching.
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~2950-2850 cm⁻¹: Aliphatic C-H stretching from the long alkyl chain.
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~1430 cm⁻¹: Si-Ph stretching.
Potential Applications and Research Directions
The unique combination of a bulky, stable silyl moiety and a long lipid chain makes 3-(Triphenylsilyl)-3-octadecanol an intriguing molecule for several advanced applications.
Intermediate in Complex Synthesis
The triphenylsilyl group is an excellent protecting group for alcohols, particularly when high stability against acid is required[2][3]. While this molecule is already an alcohol, its hydroxyl group could be further functionalized and carried through multiple synthetic steps where the TPS group serves as a bulky, inert directing group or simply as a permanent structural feature imparting lipophilicity.
Materials Science
The amphiphilic nature of the molecule—a polar hydroxyl head and a large, nonpolar tail composed of both the alkyl chain and the phenyl groups—suggests potential use in the formulation of liquid crystals or as a surface modifier. When applied to a surface, the hydroxyl group could anchor the molecule, leaving the highly lipophilic and sterically bulky tail to create a non-polar, low-energy surface.
Tool Compound in Drug Discovery and Chemical Biology
In drug development, modifying molecules to fine-tune properties like lipophilicity is a core strategy[5].
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Lipophilicity Studies: 3-(Triphenylsilyl)-3-octadecanol represents an extreme in terms of lipophilicity and steric bulk. It could serve as a tool compound to study drug-membrane interactions or to probe the spatial limits of binding pockets in proteins.
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Delivery Systems: The long alkyl chain is reminiscent of the lipid tails found in liposomes and other nano-delivery systems[6]. This molecule could be investigated as a component in such systems, where the bulky TPS group could influence membrane fluidity and stability.
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Fragment-Based Design: While large, the distinct triphenylsilyl and octadecanol fragments could be considered in fragment-based approaches where high lipophilicity is desired for a specific region of a larger molecule.
Conclusion
3-(Triphenylsilyl)-3-octadecanol is a highly specialized chemical compound defined by its significant steric hindrance and extreme lipophilicity. Its synthesis is achievable through standard organometallic addition reactions, and its structure can be readily confirmed with modern spectroscopic techniques. While not a common reagent, its unique properties position it as a valuable tool for researchers in materials science exploring novel surface properties and for synthetic and medicinal chemists needing a robust, bulky, and highly nonpolar building block for complex molecular architectures.
References
- ChemicalBook. (2026, January 13). Triphenylsilane | 789-25-3.
- Sigma-Aldrich. 3-(TRIPHENYLSILYL)-3-OCTADECANOL AldrichCPR.
- Vanderbilt University. Triphenylsilyl as a Protecting Group in the Synthesis of 1,12-Heterodisubstituted p-Carboranes.
- ResearchGate. 1 H NMR spectra of poly(silyl ethers) based palm oil.
- ResearchGate. CHEMICAL SHIFTS FOR SOME SILYL ETHERS AND THEIR COMPLEXES WITH AlEt.
- The Royal Society of Chemistry. (2020).
- MSU Chemistry. Triphenylsilane.
- MDPI. (2024, February 15).
- MDPI. (2024, November 1).
Sources
- 1. 3-(TRIPHENYLSILYL)-3-OCTADECANOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Triphenylsilane | 789-25-3 [chemicalbook.com]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. jelsciences.com [jelsciences.com]
- 6. Special Issue “Drug Discovery and Application of New Technologies” [mdpi.com]
